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Compound of Interest
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Cat. No.: B1662513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of non-inferiority trials involving

Mitiglinide, a short-acting insulin secretagogue used in the management of type 2 diabetes. By

objectively comparing its performance with other oral antidiabetic agents and presenting

supporting experimental data, this document aims to be a valuable resource for researchers,

scientists, and drug development professionals.

Comparative Efficacy of Mitiglinide: A Tabular
Summary
The following tables summarize the quantitative data from key non-inferiority and comparative

clinical trials involving Mitiglinide. These trials primarily evaluate the change in glycated

hemoglobin (HbA1c) as the primary efficacy endpoint.

Table 1: Mitiglinide vs. Nateglinide in Patients with Type 2 Diabetes
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Parameter
Mitiglinide (10-
20 mg three
times daily)

Nateglinide
(120 mg three
times daily)

Intergroup
Difference
(95% CI)

Non-Inferiority
Margin

Change in

HbA1c from

baseline at 12

weeks

-0.53% ± 1.08% -0.58% ± 1.04%
0.05% (-0.19,

0.30)

Not explicitly

stated, but

results fall within

the commonly

accepted 0.3-

0.4% margin for

HbA1c.[1][2]

Change in

HbA1c from

baseline at 20

weeks

-0.77% ± 1.06% -0.71% ± 1.12%
-0.06% (-0.31,

0.19)

Not explicitly

stated, but

results fall within

the commonly

accepted 0.3-

0.4% margin for

HbA1c.[1]

Table 2: Mitiglinide + Basal Insulin vs. Voglibose + Basal Insulin in Patients with Type 2

Diabetes

Parameter
Mitiglinide + Basal
Insulin

Voglibose + Basal
Insulin

Conclusion

Mean decrease in

HbA1c from baseline

at 20 weeks

-0.9% -0.7%
Mitiglinide was non-

inferior to voglibose.

This was a non-inferiority trial, and the results supported the conclusion of non-inferiority.

Table 3: Mitiglinide/Voglibose Combination vs. Glimepiride in Patients with Type 2 Diabetes
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Parameter
Mitiglinide/Voglibo
se

Glimepiride p-value

Mean Amplitude of

Glycemic Excursions

(MAGE)

47.6 ± 18.5 mg/dL 100.6 ± 32.2 mg/dL <0.001

Mean 24-hour

Glucose
8.01 mmol/L 8.24 mmol/L Not significant

This study highlights the potential benefit of the Mitiglinide/Voglibose combination in reducing

glycemic variability compared to glimepiride.

Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for a critical

appraisal of the evidence.

Mitiglinide vs. Nateglinide Non-Inferiority Trial (China)

Study Design: A 20-week, multicenter, double-blind, randomized, parallel-group non-

inferiority trial.[1]

Participants: 291 Chinese patients with type 2 diabetes inadequately controlled by diet and

exercise.

Intervention:

Mitiglinide group: 10 mg three times daily for 12 weeks, with a possible increase to 20 mg

three times daily thereafter.[1]

Nateglinide group: 120 mg three times daily.[1]

Primary Efficacy Endpoint: Change in HbA1c from baseline at week 20.

Statistical Analysis: The non-inferiority of mitiglinide to nateglinide was to be concluded if the

upper limit of the 95% confidence interval for the difference in the mean change of HbA1c

from baseline was less than a pre-specified non-inferiority margin. While the exact margin
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was not specified in the available literature, regulatory guidelines from bodies like the FDA

and EMA often consider a margin of 0.3% to 0.4% for HbA1c in diabetes trials to be

acceptable.[3][4][5] The observed upper limits of the 95% CI at both 12 and 20 weeks (0.30

and 0.19, respectively) fall within this acceptable range.[1]

Mitiglinide + Basal Insulin vs. Voglibose + Basal Insulin Non-Inferiority Trial

Study Design: A 20-week, randomized, multicenter non-inferiority trial.

Participants: Patients with type 2 diabetes with HbA1c levels over 7.0%.

Intervention:

Mitiglinide group: 10 mg three times daily concurrently with insulin glargine for 16 weeks

after a 4-week basal insulin monotherapy period.

Voglibose group: 0.2 mg three times daily concurrently with insulin glargine for 16 weeks

after a 4-week basal insulin monotherapy period.

Primary Efficacy Endpoint: Mean decrease in HbA1c from baseline at 20 weeks.

Statistical Analysis: The study was designed to assess the non-inferiority of the mitiglinide

combination compared to the voglibose combination.

Mitiglinide/Voglibose Combination vs. Glimepiride Comparative Trial

Study Design: A multicenter, open-label, randomized, crossover study.

Participants: Hospitalized patients with type 2 diabetes.

Intervention:

Mitiglinide/Voglibose group: 10 mg mitiglinide and 0.2 mg voglibose administered three

times daily for 5 days.

Glimepiride group: 2 mg administered once daily for 5 days.
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Co-primary Endpoints: Reactive hyperemia index (RHI) and mean amplitude of glycemic

excursions (MAGE), measured by reactive hyperemia peripheral arterial tonometry and

continuous glucose monitoring.

Statistical Analysis: A linear mixed-effects model was used to analyze the measured values.

Visualizing Methodologies and Pathways
To further elucidate the processes involved, the following diagrams have been generated using

the DOT language.
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Caption: Workflow of a typical non-inferiority trial for Mitiglinide.
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Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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